molecular formula C9H15BO3S B6416330 5-(Pentyloxy)thiophene-2-boronic acid CAS No. 1310404-69-3

5-(Pentyloxy)thiophene-2-boronic acid

Cat. No.: B6416330
CAS No.: 1310404-69-3
M. Wt: 214.09 g/mol
InChI Key: RJXZLMWFJIUFAJ-UHFFFAOYSA-N
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Description

5-(Pentyloxy)thiophene-2-boronic acid is a boronic acid derivative featuring a thiophene ring substituted with a pentyloxy (-O-C₅H₁₁) group at the 5-position and a boronic acid (-B(OH)₂) moiety at the 2-position. Such compounds are critical in materials science, particularly in organic electronics and fluorescent amyloid ligands, due to their tunable electronic properties and ability to form stable π-conjugated systems .

Properties

IUPAC Name

(5-pentoxythiophen-2-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BO3S/c1-2-3-4-7-13-9-6-5-8(14-9)10(11)12/h5-6,11-12H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJXZLMWFJIUFAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(S1)OCCCCC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Pentyloxy)thiophene-2-boronic acid typically involves the following steps:

    Thiophene Functionalization: The thiophene ring is first functionalized by introducing a pentyloxy group at the 5-position. This can be achieved through nucleophilic substitution reactions.

    Borylation: The introduction of the boronic acid group at the 2-position is commonly carried out using borylation reactions. One method involves the use of a palladium-catalyzed borylation reaction, where a suitable boron reagent, such as bis(pinacolato)diboron, is used in the presence of a palladium catalyst and a base.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction involves the coupling of 5-(Pentyloxy)thiophene-2-boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

    Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, although these are less common for the boronic acid derivative.

Common Reagents and Conditions:

    Palladium Catalysts: Palladium(II) acetate or palladium(0) complexes are commonly used as catalysts.

    Bases: Bases such as potassium carbonate or sodium hydroxide are used to facilitate the reaction.

    Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and water.

Major Products:

  • The major products of the Suzuki-Miyaura coupling reaction are biaryl compounds, where the thiophene ring is coupled with another aromatic or vinyl group.

Scientific Research Applications

Chemistry:

    Organic Synthesis: 5-(Pentyloxy)thiophene-2-boronic acid is used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.

Biology and Medicine:

    Drug Development: Boronic acid derivatives are explored for their potential as enzyme inhibitors, particularly protease inhibitors, which are important in the development of therapeutic agents.

Industry:

    Materials Science: This compound can be used in the synthesis of conjugated polymers and organic electronic materials, which are important for applications in organic photovoltaics and light-emitting diodes.

Mechanism of Action

Suzuki-Miyaura Coupling Mechanism:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

    Transmetalation: The boronic acid group transfers its organic group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination, forming the carbon-carbon bond and regenerating the palladium catalyst.

Molecular Targets and Pathways:

  • The primary molecular target is the palladium catalyst, which facilitates the coupling reaction through its various oxidation states and coordination complexes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-(Pentyloxy)thiophene-2-boronic acid with structurally related thiophene boronic acids, highlighting substituent effects on molecular properties and applications:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
This compound -O-C₅H₁₁ (pentyloxy) C₉H₁₅BO₃S ~228.10 (estimated) N/A Hypothesized use in conjugated polymers; enhanced lipophilicity due to long alkyl chain.
5-Methylthiophene-2-boronic acid -CH₃ (methyl) C₅H₇BO₂S 141.98 162607-20-7 Used in Suzuki couplings for oligothiophenes; lower steric hindrance improves reactivity .
5-tert-Butylthiophene-2-boronic acid -C(CH₃)₃ (tert-butyl) C₈H₁₃BO₂S 200.06 929899-39-8 Bulky substituent may reduce solubility but stabilize electronic structures in OLEDs .
5-(Ethoxycarbonyl)thiophene-2-boronic acid -COOEt (ethoxycarbonyl) C₈H₉BO₄S 228.03 1150271-60-5 Electron-withdrawing group enhances electrophilicity for cross-coupling .
(4-Bromo-5-methylthiophen-2-yl)boronic acid -Br (bromo), -CH₃ (methyl) C₅H₆BBrO₂S 220.88 154566-69-5 Halogen substituent enables further functionalization (e.g., palladium-catalyzed couplings) .
5-(Thiazol-2-yl)thiophene-2-boronic acid -C₃H₂NS (thiazolyl) C₇H₆BNO₂S₂ 211.07 1872434-79-1 Heterocyclic substituent expands applications in bioactive molecule synthesis .

Electronic Effects

  • However, long alkyl chains (e.g., pentyloxy) may reduce solubility in polar solvents .
  • Electron-Withdrawing Groups (e.g., Ethoxycarbonyl): Improve electrophilicity of the boronic acid, facilitating cross-coupling with electron-rich aryl halides .

Steric Effects

  • Bulky substituents (e.g., tert-butyl) can hinder reaction rates in cross-couplings but improve thermal stability in materials like organic semiconductors .

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